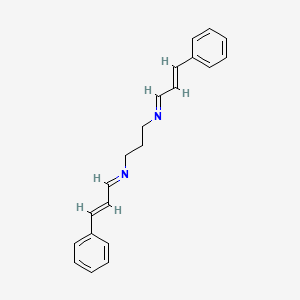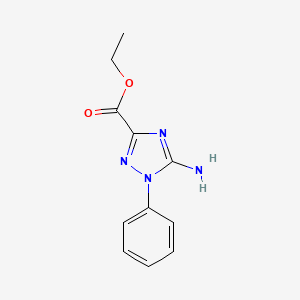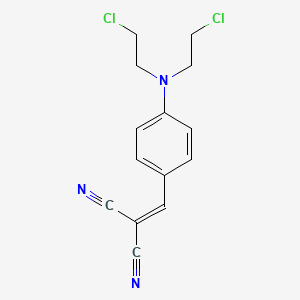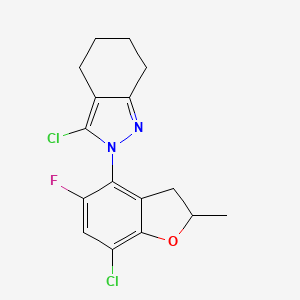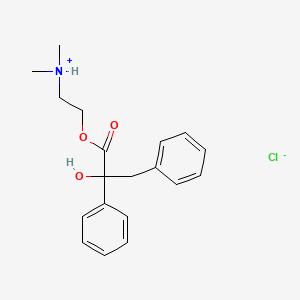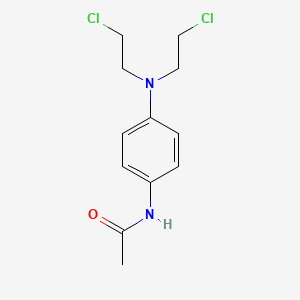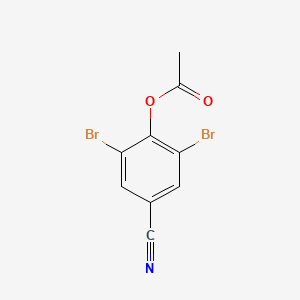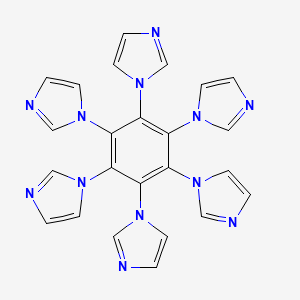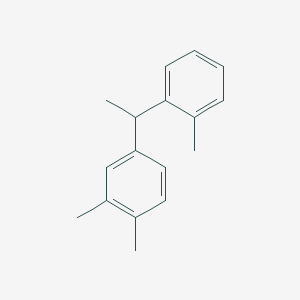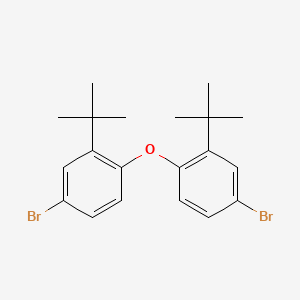
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is an organic compound characterized by the presence of bromine atoms and tert-butyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene typically involves the bromination of a precursor compound, followed by the introduction of tert-butyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under conditions like reflux in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and tert-butyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-tert-butyl-1-methoxybenzene
- 2-Bromo-4-tert-butyl-1-methoxybenzene
- 4-Bromo-1-tert-butyl-2-methoxybenzene
Uniqueness
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is unique due to the presence of two bromine atoms and two tert-butyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C20H24Br2O |
|---|---|
Poids moléculaire |
440.2 g/mol |
Nom IUPAC |
4-bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene |
InChI |
InChI=1S/C20H24Br2O/c1-19(2,3)15-11-13(21)7-9-17(15)23-18-10-8-14(22)12-16(18)20(4,5)6/h7-12H,1-6H3 |
Clé InChI |
PRTWGRZYGUHIQN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


